molecular formula C13H25NO4 B12594773 3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one CAS No. 647024-70-2

3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one

Cat. No.: B12594773
CAS No.: 647024-70-2
M. Wt: 259.34 g/mol
InChI Key: BQTLHEIMBQUAKO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce different alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: The compound’s potential biological activity could lead to its use in therapeutic applications.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The specific pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one is unique due to the presence of both a morpholine ring and a hydroxy group, which can confer specific chemical and biological properties

Properties

CAS No.

647024-70-2

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

3-hydroxy-2-methoxy-3,5-dimethyl-1-morpholin-4-ylhexan-1-one

InChI

InChI=1S/C13H25NO4/c1-10(2)9-13(3,16)11(17-4)12(15)14-5-7-18-8-6-14/h10-11,16H,5-9H2,1-4H3

InChI Key

BQTLHEIMBQUAKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(C(=O)N1CCOCC1)OC)O

Origin of Product

United States

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